molecular formula C10H5ClN2OS B1599585 2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole CAS No. 868755-59-3

2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole

Cat. No. B1599585
CAS RN: 868755-59-3
M. Wt: 236.68 g/mol
InChI Key: CSRQTKPTVAWVQQ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole, commonly known as CPIT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPIT is a thiazole-based compound that contains an isocyanate functional group, making it a versatile building block for the synthesis of various organic compounds.

Scientific Research Applications

Anticonvulsant Drug Development

2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole: has potential applications in the development of anticonvulsant drugs. Compounds with a similar structure have been shown to act on voltage-gated sodium channels and exhibit anticonvulsant activity in animal models . This suggests that derivatives of this compound could be synthesized and tested for their efficacy in controlling seizures, which could lead to new treatments for epilepsy and other seizure disorders.

Organic Semiconductor Research

Thiophene derivatives, like the one , are crucial in the advancement of organic semiconductors . Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Research into the electronic characteristics of 2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole could lead to its application in these areas, contributing to the development of more efficient and flexible electronic devices.

Mechanism of Action

Target of Action

Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), are known to inhibit oxidative phosphorylation . This suggests that 2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole may also interact with components of the electron transport chain in mitochondria.

Mode of Action

Based on the action of structurally similar compounds, it may act as a protonophore, altering the permeability of the mitochondrial inner membrane to protons . This could lead to the dissipation of the proton gradient across the inner mitochondrial membrane, disrupting ATP synthesis and energy production within the cell .

Biochemical Pathways

The compound’s potential action as a protonophore suggests it could affect the oxidative phosphorylation pathway. By disrupting the proton gradient, it could inhibit the synthesis of ATP, the primary energy currency of the cell. This could have downstream effects on various cellular processes that rely on ATP, including cellular metabolism, signal transduction, and the maintenance of cell structure .

Result of Action

The potential disruption of ATP synthesis by 2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole could have significant molecular and cellular effects. It could lead to energy depletion within the cell, potentially affecting cell viability and function. In extreme cases, it could lead to cell death .

properties

IUPAC Name

2-(3-chlorophenyl)-4-isocyanato-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2OS/c11-8-3-1-2-7(4-8)10-13-9(5-15-10)12-6-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRQTKPTVAWVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428773
Record name 2-(3-chlorophenyl)-4-isocyanato-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

868755-59-3
Record name 2-(3-chlorophenyl)-4-isocyanato-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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